molecular formula C27H53NO2 B14381006 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine CAS No. 89857-83-0

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine

Cat. No.: B14381006
CAS No.: 89857-83-0
M. Wt: 423.7 g/mol
InChI Key: KMLVHWFYZAXQMV-UHFFFAOYSA-N
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Description

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine is a chemical compound that belongs to the class of dioxolanes and piperidines. This compound is characterized by the presence of a piperidine ring attached to a dioxolane moiety, which is further substituted with dinonyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine typically involves the reaction of piperidine with a suitable dioxolane derivative. One common method is the condensation reaction between piperidine and 2,2-dinonyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the dioxolane moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A related compound with similar dioxolane structure but different substituents.

    2,2-Diphenyl-1,3-dioxolan-4-ylmethyl: Another dioxolane derivative with phenyl groups instead of dinonyl groups.

    1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidine: A similar compound with dimethyl groups instead of dinonyl groups.

Uniqueness

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dinonyl groups enhances its hydrophobicity and may influence its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89857-83-0

Molecular Formula

C27H53NO2

Molecular Weight

423.7 g/mol

IUPAC Name

1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]piperidine

InChI

InChI=1S/C27H53NO2/c1-3-5-7-9-11-13-16-20-27(21-17-14-12-10-8-6-4-2)29-25-26(30-27)24-28-22-18-15-19-23-28/h26H,3-25H2,1-2H3

InChI Key

KMLVHWFYZAXQMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(O1)CN2CCCCC2)CCCCCCCCC

Origin of Product

United States

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